Levocloperastine fendizoate

Catalog No.
S881466
CAS No.
220329-19-1
M.F
C40H38ClNO5
M. Wt
648.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levocloperastine fendizoate

CAS Number

220329-19-1

Product Name

Levocloperastine fendizoate

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid

Molecular Formula

C40H38ClNO5

Molecular Weight

648.19

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)/t20-;/m0./s1

SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Synonyms

Levocloperastine Fendizoate; 1-[2-[(4-Chlorophenyl)phenylmethoxy]ethyl]-piperidine (-)-, 2-[(6-Hydroxy[1,1’-biphenyl]-3-yl)carbonyl]benzoate; 2-[(6-Hydroxy[1,1’-biphenyl]-3-yl)carbonyl]benzoic Acid Compound With (-)-1-[2-[(4-Chlorophenyl)phenylmethoxy]eth
  • Mechanism of Action

    Studies suggest levocloperastine fendizoate may act on various areas of the central nervous system, including the medulla oblongata, which controls coughing. The exact mechanism is not fully understood, but it is thought to involve suppressing the cough reflex by acting on specific receptors [].

  • Comparative Studies

    Researchers have compared the efficacy of levocloperastine fendizoate to other cough suppressants. One study showed that levocloperastine fendizoate was more effective than dextromethorphan, another common cough suppressant, in reducing cough frequency in adults [].

Levocloperastine fendizoate is a novel antitussive compound derived from cloperastine, designed to suppress cough through a dual mechanism of action. It primarily targets the central bulbar cough center in the brain and peripheral receptors within the tracheobronchial tree, leading to a reduction in both the intensity and frequency of cough episodes. This compound is notable for its improved tolerability compared to traditional antitussives such as codeine, making it a valuable option in cough management therapies .

Levocloperastine, the active component of levocloperastine fendizoate, is believed to act through a dual mechanism:

  • Central Inhibition: It suppresses the cough reflex by acting on the cough center in the brainstem [].
  • Peripheral Anesthetic Effect: It may also have a local anesthetic effect on the airway receptors, reducing the urge to cough [].
, including:

  • Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction: Functional groups can be modified through reduction, yielding alcohols or amines with reagents such as lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, allowing for the replacement of functional groups with nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Sodium hydroxide, potassium carbonate.

Levocloperastine fendizoate exhibits significant biological activity as an antitussive agent. It interacts with various receptors and enzymes, leading to its pharmacological effects:

  • Mechanism of Action: The compound reduces cough reflex by acting on both central and peripheral pathways. It has shown a faster onset of action and greater efficacy in clinical trials compared to other antitussives like DL-cloperastine and codeine .
  • Pharmacokinetics: The drug follows a two-compartmental model with an absorption phase, influencing its bioavailability and therapeutic effects.

The synthesis of levocloperastine fendizoate involves several key steps:

  • Halogenation: 4-Chlorobenzhydrol is halogenated using phosphorus tribromide in tetrachloromethane to produce an intermediate.
  • Nucleophilic Substitution: The intermediate reacts with ethylene chlorohydrin to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane.
  • Final Reaction: This intermediate is then treated with piperidine to yield levocloperastine, which is subsequently reacted with fendizoic acid to form levocloperastine fendizoate .

Industrial Production

Industrial synthesis typically employs optimized conditions for high yield and purity, utilizing techniques such as recrystallization and chromatography for purification.

Levocloperastine fendizoate is primarily used as an antitussive agent in treating cough associated with respiratory conditions. Its unique properties make it suitable for patients who may experience adverse effects from conventional opioid-based antitussives. It is marketed in various regions including Japan and some European countries .

Studies indicate that levocloperastine fendizoate may interact with other central nervous system depressants, potentially enhancing sedative effects. Furthermore, it has been shown to have fewer side effects compared to traditional antitussives like codeine, which can cause drowsiness and gastrointestinal disturbances .

Levocloperastine fendizoate can be compared with several other antitussive agents:

CompoundMechanism of ActionOnset of ActionSide Effects
LevocloperastineCentral and peripheral receptor modulationFastMinimal sedation
DL-CloperastineSimilar to levocloperastine but less effectiveModerateSedation, nausea
CodeineOpioid receptor agonistSlowDrowsiness, constipation
LevodropropizineNon-opioid; acts on peripheral receptorsModerateLess sedation than codeine

Levocloperastine fendizoate stands out due to its faster onset of action, improved tolerability, and dual mechanism, making it a unique option among antitussive agents .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Wikipedia

Levocloperastine fendizoate

Dates

Modify: 2024-04-14

Explore Compound Types